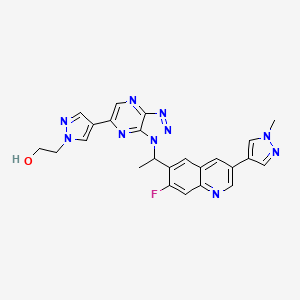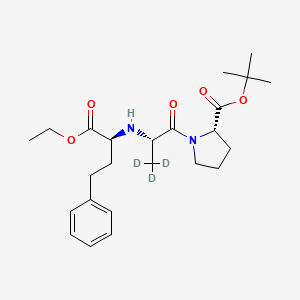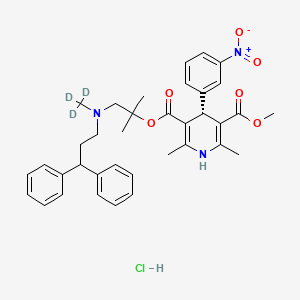
(R)-Lercanidipine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the dihydropyridine ring: This is typically achieved through the Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the deuterium atoms: Deuterated reagents are used in the synthesis to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of deuterated intermediates: Using deuterated reagents in large quantities.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Lercanidipine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group in the molecule can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-Lercanidipine-d3 Hydrochloride has several scientific research applications:
Pharmacokinetic studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Lercanidipine.
Drug development: It serves as a model compound for developing new antihypertensive drugs.
Biological research: Used in studies to understand the mechanism of action of calcium channel blockers.
Industrial applications: Employed in the formulation of pharmaceutical products to enhance their stability and efficacy.
Mechanism of Action
®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This leads to:
Vasodilation: Relaxation of vascular smooth muscle, resulting in reduced peripheral resistance.
Lowered blood pressure: The overall effect is a decrease in blood pressure, making it effective in treating hypertension.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another calcium channel blocker used for hypertension.
Nifedipine: A dihydropyridine calcium channel blocker with similar uses.
Felodipine: Another member of the dihydropyridine class used to treat high blood pressure.
Uniqueness
®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs. This makes it a valuable compound for research and development in the pharmaceutical industry.
Properties
Molecular Formula |
C36H42ClN3O6 |
|---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |
InChI Key |
WMFYOYKPJLRMJI-UUOWBLICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)

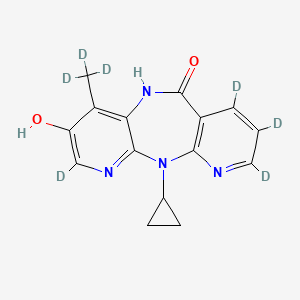
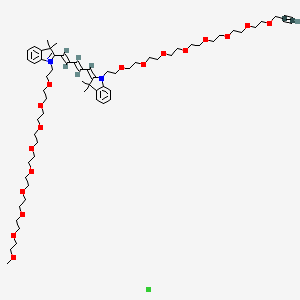
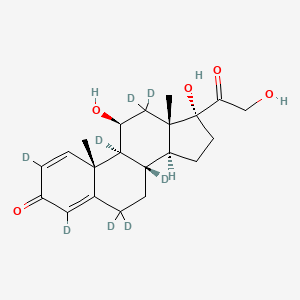

![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)
